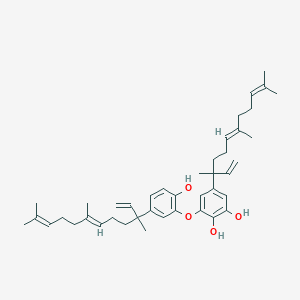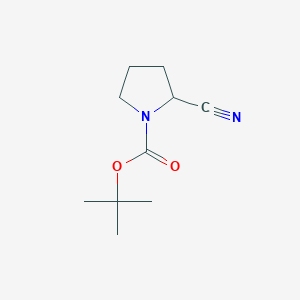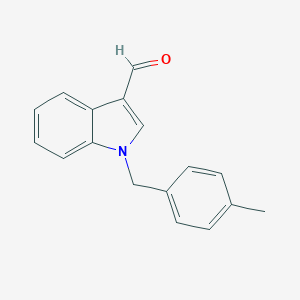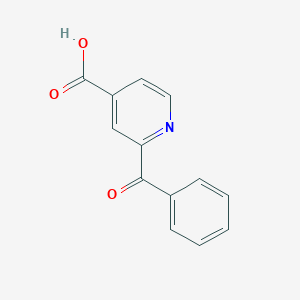
6-(Aminomethyl)picolinonitrile
概要
説明
6-(Aminomethyl)picolinonitrile is a chemical compound belonging to the class of picolinonitriles. It is characterized by the presence of an aminomethyl group attached to the sixth position of the picolinonitrile ring. This compound is known for its versatility and has found applications in various fields such as medical research, environmental research, and industrial research.
科学的研究の応用
6-(Aminomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of advanced materials and as a precursor for other chemical compounds.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)picolinonitrile can be achieved through several methods. One common approach involves the oxidative ammonolysis of 2-picoline. This process is carried out in a flow-type reactor using vanadium pentoxide and titanium dioxide as catalysts. The reaction conditions typically involve a temperature range of 330-370°C and a contact time of 1-2 seconds. The yield of the product can reach up to 75% under optimal conditions .
Another method involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines. This approach is carried out under mild reaction conditions in a stepwise and one-pot fashion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The oxidative ammonolysis route is particularly favored due to its high yield and efficiency. The use of flow-type reactors and catalysts such as vanadium pentoxide and titanium dioxide ensures consistent production on an industrial scale .
化学反応の分析
Types of Reactions: 6-(Aminomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of the nitrile group.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted picolinonitrile derivatives.
作用機序
The mechanism of action of 6-(Aminomethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it can induce the up-regulation of auxin genes and promote ethylene release, which can cause plant death in herbicidal applications .
類似化合物との比較
6-(Aminomethyl)picolinonitrile can be compared with other picolinonitrile derivatives such as:
3-Hydroxy-4-substituted picolinonitriles: These compounds have different substitution patterns and exhibit unique chemical properties.
2-Picolinic acid derivatives: These compounds have different functional groups attached to the picolinonitrile ring and are used in various applications.
The uniqueness of this compound lies in its aminomethyl group, which provides distinct chemical reactivity and biological activity compared to other picolinonitrile derivatives.
特性
IUPAC Name |
6-(aminomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNXKADGVNNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
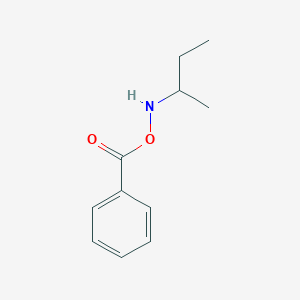
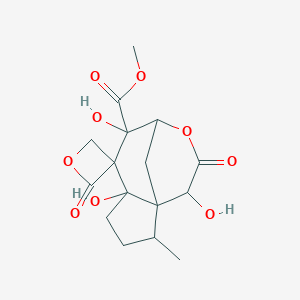
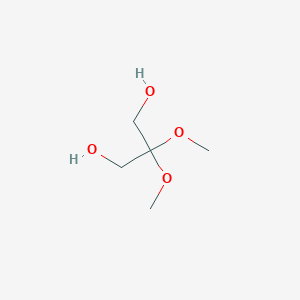

silane](/img/structure/B114667.png)
